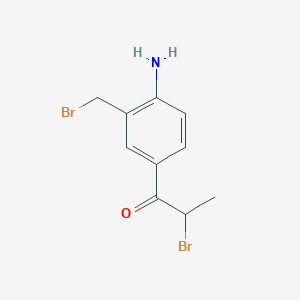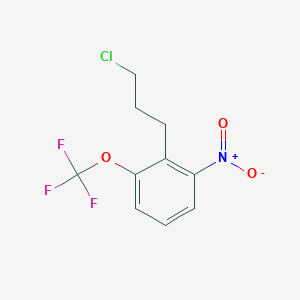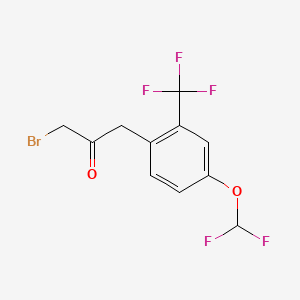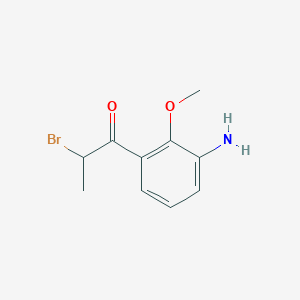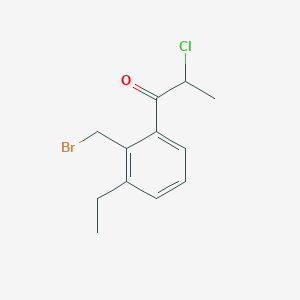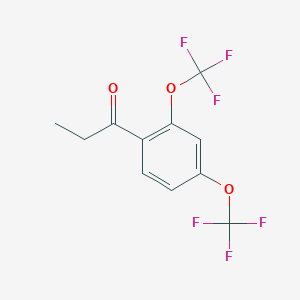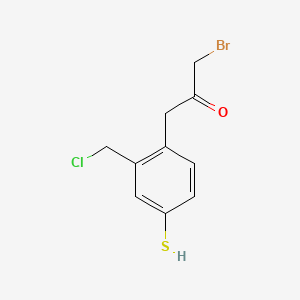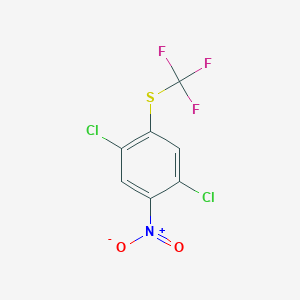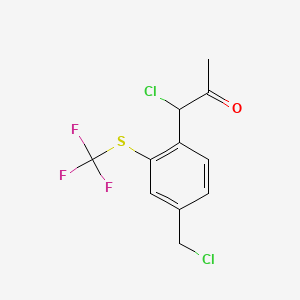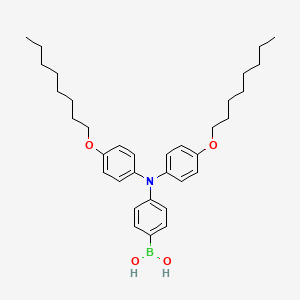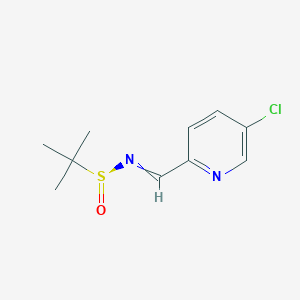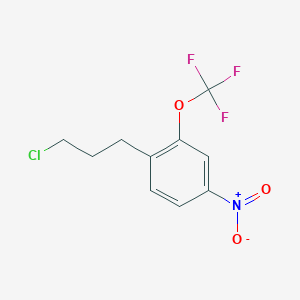
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzene derivative followed by the introduction of the chloropropyl and trifluoromethoxy groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chloropropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-Chloropropyl)-4-amino-2-(trifluoromethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the nitro and chloropropyl groups can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: Lacks the nitro group, which can influence its reactivity and biological activity.
4-Nitro-2-(trifluoromethoxy)benzene:
Uniqueness
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of all three functional groups (chloropropyl, nitro, and trifluoromethoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClF3NO3 |
|---|---|
Molekulargewicht |
283.63 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
IRRLICOJBIOEPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
